PLM-101 Demonstrates Sub-Nanomolar Potency Against FLT3-ITD, Comparable to Gilteritinib but with a Superior Dual-Target Mechanism
PLM-101 inhibits FLT3-ITD with an IC50 of 0.565 nM, a value comparable to the clinically approved FLT3 inhibitor gilteritinib (reported IC50 range: 0.29–0.92 nM) but significantly superior to midostaurin (IC50 ~132 nM) [1]. Crucially, this potency is coupled with a dual-target mechanism that is absent in both comparators.
| Evidence Dimension | FLT3-ITD Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.565 nM |
| Comparator Or Baseline | Gilteritinib: 0.29–0.92 nM; Midostaurin: ~132 nM |
| Quantified Difference | PLM-101 is approximately 234-fold more potent than midostaurin and within the same order of magnitude as gilteritinib. |
| Conditions | In vitro kinase activity assay (TR-FRET) for PLM-101; comparator data from independent published studies using similar biochemical assays. |
Why This Matters
This high potency ensures effective FLT3 inhibition in AML cells, but the added RET-targeting mechanism provides a critical advantage in preventing acquired resistance, a common failure mode of gilteritinib and midostaurin monotherapy.
- [1] Mori M, Kaneko N, Ueno Y, Yamada M, Tanaka R, Saito R, Shimada I, Mori K, Kuromitsu S. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Invest New Drugs. 2017 Oct;35(5):556-565. View Source
